molecular formula C13H22N2O2 B1252636 N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide

N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide

Cat. No. B1252636
M. Wt: 238.33 g/mol
InChI Key: WQVIACWXWNYNIC-UHFFFAOYSA-N
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Description

N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide is a member of piperidines.

Scientific Research Applications

Gastric Acid Antisecretory Activity

A study by Ueda et al. (1991) explored the synthesis of compounds related to N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide, particularly focusing on their gastric acid antisecretory activity. The compounds showed potential as antiulcer agents due to their ability to inhibit histamine-induced gastric acid secretion.

Antibacterial Potentials

The synthesis and evaluation of acetamide derivatives with structures similar to N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide, focusing on their antibacterial potentials, were conducted by Iqbal et al. (2017). These compounds exhibited moderate antibacterial activity, especially against Gram-negative bacterial strains.

Pharmacological Evaluation

Lalinde et al. (1990) researched the intravenous analgesic activity of compounds structurally related to N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide. The study identified compounds with optimal analgesic potency and short duration of action, highlighting the potential for clinical applications in pain management (Lalinde et al., 1990).

Enzyme Inhibition Studies

Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and evaluated their potential in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase. The study provided insights into the interaction of these compounds with enzymes, demonstrating significant inhibition activity (Virk et al., 2018).

Infrared Spectrum Analysis

Research by Ji et al. (2020) focused on the infrared spectrum of amide bands in compounds like N-methylacetamide, which shares structural similarities with N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide. This study is significant in understanding the amide infrared spectrum and its implications in organic and analytical chemistry (Ji et al., 2020).

Novel Pyrazole and Thiazole Derivatives

Khalil et al. (2017) explored the use of chloroacetonitrile for synthesizing novel pyrazole and thiazole derivatives, starting with compounds like 2-(-Piperidin-1-yl) acetamide. This research contributes to the development of new chemical entities with potential pharmacological properties (Khalil et al., 2017).

properties

Product Name

N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-[4-[3-(hydroxymethyl)piperidin-1-yl]but-2-ynyl]-N-methylacetamide

InChI

InChI=1S/C13H22N2O2/c1-12(17)14(2)7-3-4-8-15-9-5-6-13(10-15)11-16/h13,16H,5-11H2,1-2H3

InChI Key

WQVIACWXWNYNIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC#CCN1CCCC(C1)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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